molecular formula C17H29N5O2 B7100985 tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate

tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate

Cat. No.: B7100985
M. Wt: 335.4 g/mol
InChI Key: AZFDRSDGCMYIIO-UHFFFAOYSA-N
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Description

tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a bicyclic azabicyclo[222]octane structure, which is further substituted with a 3-methyltriazolylmethyl group

Properties

IUPAC Name

tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-17(2,3)24-16(23)18-8-13-7-12-5-6-15(13)22(10-12)11-14-9-19-20-21(14)4/h9,12-13,15H,5-8,10-11H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFDRSDGCMYIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC1N(C2)CC3=CN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate typically involves multiple steps:

    Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group transformations to introduce the azabicyclic structure.

    Introduction of the 3-Methyltriazolylmethyl Group: This step often involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole ring.

    Attachment of the tert-Butyl Carbamate Group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the azabicyclic structure.

    Reduction: Reduction reactions can target the carbamate group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azabicyclic structure provides rigidity and spatial orientation.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(benzyloxy)carbamate
  • tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}-1H-pyrazol-3-yl)methyl]carbamate

Uniqueness

What sets tert-butyl N-[[2-[(3-methyltriazol-4-yl)methyl]-2-azabicyclo[2.2.2]octan-6-yl]methyl]carbamate apart is its combination of a rigid azabicyclic core with a flexible triazole moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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